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Compound of Interest

Compound Name: Formoterol fumarate hydrate

Cat. No.: B10787313

Formoterol Fumarate Hydrate: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol Fumarate Hydrate is a potent and long-acting 32-adrenergic receptor agonist
renowned for its efficacy as a bronchodilator in the management of asthma and chronic
obstructive pulmonary disease (COPD). Its chemical designation is a hydrated salt of
formoterol and fumaric acid. This technical guide provides an in-depth overview of its chemical
structure, physicochemical properties, mechanism of action, and analytical methodologies for
its characterization.

Chemical Structure and Identification

Formoterol possesses two chiral centers, leading to four possible stereocisomers. The
commercially available form is a racemic mixture of the (R,R) and (S,S) enantiomers. The
fumarate salt is typically a dihydrate.

Chemical Structure:

IUPAC Name: (E)-but-2-enedioic acid;bis(N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-
methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide);dihydrate[1]
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CAS Number: 183814-30-4[1]
Molecular Formula: C42H56N4014[1]
Molecular Weight: 840.91 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of formoterol fumarate hydrate is
presented in the tables below.

ble 1: | Phusicochemical :

Property Value Reference(s)

White to off-white or pale tan
Appearance ] ] [2]
crystalline solid

Bimodal endotherm: ~111°C
Melting Point (loss of water), ~136°C [3]
(melting)

Kal: 7.9 (phenolic group),
pKa (at 25°C) P (b ] group) [2]
pKa2: 9.2 (amino group)

Table 2: Solubility Profile

Solvent Solubility Reference(s)

Slightly soluble (1.5 g/L at pH
Water

6.4)
Methanol Soluble
2-Propanol Slightly soluble
Acetonitrile Practically insoluble
DMSO Soluble (20 mg/mL) [4]

Table 3: Partition and Distribution Coefficients
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Parameter Value Reference(s)
Log Dow (pH 5) -0.837

Log Dow (pH 7) 0.070

Log Dow (pH 9) 0.0895

Solid-State Properties
Crystallinity and Polymorphism

Formoterol fumarate is known to exhibit polymorphism, existing in various crystalline forms
including three anhydrates, a dihydrate, a diethanolate, a diisopropanolate, and a
dibenzylalcoholate.[5] The dihydrate form is thermodynamically stable and is the common form
used in pharmaceutical formulations. The crystal structure of several of these forms has been
investigated, revealing that solvation contributes to a stable and well-packed crystal lattice.[5]
Detailed crystallographic data, such as unit cell parameters and space group, are typically
found in specialized databases like the Cambridge Crystallographic Data Centre (CCDC).

Mechanism of Action

Formoterol is a selective agonist of the B2-adrenergic receptor. Its therapeutic effect is
mediated through the activation of this G-protein coupled receptor on the surface of airway
smooth muscle cells.

Signaling Pathway

The binding of formoterol to the 32-adrenergic receptor initiates a signaling cascade that leads
to bronchodilation. The key steps are as follows:

» Receptor Activation: Formoterol binds to and activates the 32-adrenergic receptor.
o G-Protein Activation: The activated receptor stimulates the associated Gs protein.

o Adenylyl Cyclase Activation: The alpha subunit of the Gs protein activates the enzyme
adenylyl cyclase.
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» CAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine
monophosphate (CAMP).

o PKA Activation: The increased intracellular concentration of cAMP activates Protein Kinase A
(PKA).

* Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a
decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting
in bronchodilation.
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Pharmacokinetics and Pharmacodynamics
Table 4: Pharmacokinetic Properties

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b10787313?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Reference(s)
Absorption

Onset of Action 2-3 minutes [6]

Tmax (inhalation) ~5-10 minutes

Distribution

Protein Binding 61-64% [1]
Metabolism

) Direct glucuronidation and O-
Major Pathways ) [7]
demethylation

CYP2D6, CYP2C19, CYP2C9,

CYP Enzymes [1]
CYP2A6
Excretion
Elimination Half-life ~10 hours [1]
] Urine (59-62%) and Feces (32-
Routes of Excretion [7]
34%)

Table 5: Pharmacodynamic Properties

Parameter Value Reference(s)
Onset of Bronchodilation Within 3 minutes
Duration of Action Up to 12 hours [1]

80% of peak effect within 15
Peak Effect ]
minutes

Experimental Protocols

Detailed methodologies for the characterization of formoterol fumarate hydrate are crucial for
quality control and research.
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High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is commonly used for the assay and
determination of related substances.

Instrumentation: A standard HPLC system with a UV detector.
e Column: Alltech Alltima C18 (150 x 4.6 mm, 5 um patrticle size) or equivalent.

e Mobile Phase: A mixture of 50 mM ammonium acetate buffer (pH 5.0) and ethanol in a 65:35
(v/v) ratio.

e Flow Rate: 1.0 mL/min.
o Detection: UV at 242 nm.

o Sample Preparation: Dissolve an accurately weighed quantity of formoterol fumarate
hydrate in the mobile phase to achieve a known concentration.

e Procedure: Equilibrate the column with the mobile phase. Inject the sample and record the
chromatogram. The retention time for formoterol is used for identification, and the peak area
is used for quantification against a standard of known concentration.
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Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties, such as melting point and loss of water of
hydration.

 Instrumentation: A differential scanning calorimeter.

o Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum pan and
hermetically seal it. An empty sealed pan is used as a reference.

e Heating Rate: 10 °C/min.
o Temperature Range: 0 °C to 350 °C.
e Purge Gas: Nitrogen at a flow rate of 50 mL/min.

o Procedure: Place the sample and reference pans in the DSC cell. Initiate the heating
program and record the heat flow as a function of temperature. The resulting thermogram will
show endothermic events corresponding to dehydration and melting.

Thermogravimetric Analysis (TGA)

TGA is employed to quantify the water content in the hydrate form.
 Instrumentation: A thermogravimetric analyzer.

o Sample Preparation: Accurately weigh a sample of formoterol fumarate hydrate into a TGA
pan.

» Heating Rate: Typically 10 °C/min.

o Temperature Range: Ambient to a temperature sufficient to ensure complete dehydration
(e.g., 150 °C).

» Atmosphere: Nitrogen purge.

e Procedure: Heat the sample according to the defined temperature program and record the
mass loss as a function of temperature. The weight loss corresponding to the dehydration
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event is used to calculate the water content.

Spectroscopic Analysis

« Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups
present in the molecule. Expected characteristic absorptions include:

o O-H stretch: Broad band around 3200-3500 cm~* (from hydroxyl groups and water of
hydration).

o N-H stretch: Around 3300-3500 cm~* (from the formamide and secondary amine).
o C-H stretch: Aromatic (~3030 cm~1) and aliphatic (2850-2950 cm~1).

o C=0 stretch: Strong absorption around 1650-1690 cm~1 (from the formamide).

o C=C stretch: Aromatic ring absorptions around 1500-1600 cm~1,

o C-O stretch: Around 1000-1300 cm~? (from ether and alcohol groups).

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used for structural
elucidation. While detailed spectral data with peak assignments are often proprietary, they
are available through suppliers of certified reference materials. Solid-state NMR is
particularly useful for characterizing the different polymorphic forms.

Conclusion

Formoterol Fumarate Hydrate is a well-characterized active pharmaceutical ingredient with a
defined chemical structure, and its physicochemical properties are well-documented. Its potent
and long-acting bronchodilatory effect is a result of its specific interaction with the [32-
adrenergic receptor and the subsequent signaling cascade. The analytical methods outlined in
this guide provide a robust framework for its quality control and further research. A thorough
understanding of its properties is essential for the development of safe and effective inhalation
drug products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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